2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 313067-07-1
VCID: VC21461327
InChI: InChI=1S/C22H19NO3/c24-20(15-8-2-1-3-9-15)14-26-22(25)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4
Molecular Formula: C22H19NO3
Molecular Weight: 345.4g/mol

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

CAS No.: 313067-07-1

Cat. No.: VC21461327

Molecular Formula: C22H19NO3

Molecular Weight: 345.4g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate - 313067-07-1

Specification

CAS No. 313067-07-1
Molecular Formula C22H19NO3
Molecular Weight 345.4g/mol
IUPAC Name phenacyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Standard InChI InChI=1S/C22H19NO3/c24-20(15-8-2-1-3-9-15)14-26-22(25)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2
Standard InChI Key TVLPLDIUMKCWDN-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4

Introduction

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines elements of both acridine and phenylacetic acid derivatives. This compound is of interest due to its potential applications in pharmaceutical and chemical research. The following sections will delve into its structure, synthesis, properties, and potential applications based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with phenacyl chloride or a similar derivative in the presence of a base. This reaction forms the ester linkage between the tetrahydroacridine and phenylacetic acid moieties.

Pharmaceutical Research

Compounds with similar structures to 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate are often explored for their biological activities, including potential antiviral, antibacterial, or anticancer properties. The presence of the tetrahydroacridine core, known for its interaction with biological systems, suggests potential applications in drug development.

Chemical Research

In chemical research, this compound can serve as a precursor for further modifications or as a model for studying the reactivity of tetrahydroacridine derivatives. Its unique structure allows for the exploration of various chemical transformations and reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator